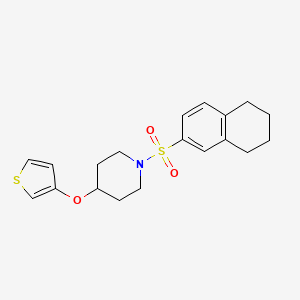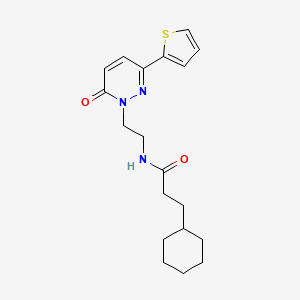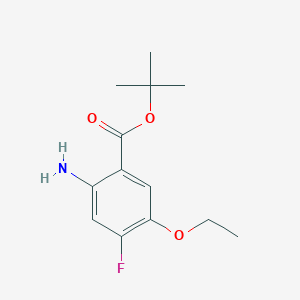
5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, a phenyl group at the 1st position, and a carboxaldehyde group at the 4th position. These structural features make it a versatile building block in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Another method includes the multi-component reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives . These reactions are typically carried out under acidic or basic conditions, with catalysts such as sodium ascorbate, [HMIM]C(NO2)3, or NiFe2O4 nanoparticles .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis protocols that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.
Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity . It may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation, cell proliferation, and apoptosis .
類似化合物との比較
- 5-Amino-3-methyl-1-phenylpyrazole
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Comparison: Compared to similar compounds, 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde is unique due to its specific functional groups and structural configuration. These features confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUZLTADOLMXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural significance of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?
A1: This compound exhibits intriguing structural features. [] The bond lengths within the molecule suggest a polarization of its electronic structure. Additionally, it forms hydrogen bonds, creating puckered sheets with R(10)(8)(34) ring motifs. This hydrogen bonding involves both O-H...N and N-H...O interactions. [] Further intermolecular interactions are observed through aromatic pi-pi stacking between adjacent sheets. []
Q2: How can this compound be used in the synthesis of other compounds?
A2: This compound serves as a versatile building block for creating diverse pyrazolo-fused heterocycles. Researchers have successfully synthesized various substituted pyrazolo[3,4-b]pyridines [] and pyrazolo[4′,3′:5,6]pyrido[2,3-d]-pyrimidinones and -1,2,3-triazinones using this compound as a starting material. [] This highlights its potential in developing new compounds with potentially valuable properties.
Q3: Are there any spectroscopic studies available for this compound?
A3: Yes, researchers have investigated the compound using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These studies provide valuable insights into the vibrational frequencies, molecular motions, and electronic environment of the molecule. While the specific details of these analyses are not provided in the abstract, this information likely contributes to a deeper understanding of the compound's structure and properties.
Q4: Does this compound exhibit any interesting coordination chemistry?
A4: Research indicates that this compound can participate in the formation of macrocyclic complexes with metal ions. [] Specifically, it undergoes self-condensation in the presence of palladium(II) and platinum(II) ions, leading to the creation of novel tetraaza macrocyclic complexes. [] This highlights the compound's ability to act as a ligand and its potential in synthesizing metal-containing compounds with unique properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2774413.png)
![tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2774416.png)
![3-(3,4-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2774417.png)
![1,3,6,7-tetramethyl-8-[2-(pentyloxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774419.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2774420.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2774424.png)


![6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2774428.png)

![1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride](/img/structure/B2774430.png)
![3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2774431.png)
